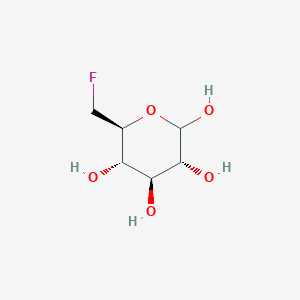

6-Fluoro-6-deoxy-d-glucopyranose

説明

6-Fluoro-6-deoxy-d-glucopyranose, also known as 6-FDG, is a synthetic sugar molecule that has been widely used in scientific research as a tracer for glucose uptake in cells. It is a fluorinated analog of glucose, which means that it can be easily detected and measured using imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).

科学的研究の応用

Tracer of Glucose Transport

6-Fluoro-6-deoxy-d-glucose (6FDG) has been used as a tracer of glucose transport . It competes with glucose for transport in yeast and is actively transported by the intestine . This makes it a valuable tool in studying glucose transport mechanisms.

Insulin Response Studies

Studies have found that insulin stimulates 6FDG uptake 1.6-fold in 3T3-L1 adipocytes . This suggests that 6FDG can be used in research to understand the effects of insulin on glucose transport.

Imaging with Positron Emission Tomography (PET)

6FDG has been used in vivo by PET imaging . The compound is distributed in body water unchanged, which supports its use as a valid tracer of glucose transport .

Study of Kidney Transport Mechanisms

6FDG is actively transported by the kidney . This makes it a useful tool in studying renal transport mechanisms.

Research in Diabetes and Cancer

6-Deoxy-6-fluoro-D-glucopyranose plays a pivotal role in drug formulation for research of ailments such as diabetes and cancer . It acts as a vital instrument in comprehending glucose metabolism .

Microscopy Studies

6-Deoxy-D-glucose has been used as a sugar to incubate starved Dictyostelium HMX44A.atg1-1 cells for microscopy studies . This suggests that 6-Fluoro-6-deoxy-d-glucopyranose could potentially be used in similar applications.

作用機序

Target of Action

6-Fluoro-6-deoxy-d-glucopyranose, also known as 6-Deoxy-6-fluoro-D-glucose, is a pivotal compound in the realm of drug formulation, playing a significant role in the research of various ailments such as diabetes and cancer . It acts as a vital instrument in comprehending glucose metabolism .

Mode of Action

It is known that it is produced by nucleophilic reaction of [18f]fluoride with (tetra-acetyl mannose triflate)

Biochemical Pathways

Some c-2-substituted derivatives of d-glucose 6-phosphate, which may include 6-fluoro-6-deoxy-d-glucopyranose, were found to be competitive inhibitors of glucose phosphate isomerase . This suggests that the compound may play a role in the regulation of glucose metabolism.

Pharmacokinetics

It is known that the compound is slightly soluble in methanol and water , which may impact its bioavailability

Result of Action

It is known that the compound plays a pivotal role in drug formulation for research of various ailments such as diabetes and cancer . This suggests that the compound may have significant effects at the molecular and cellular level.

Action Environment

It is known that the compound should be stored at 0 to -20 °c , suggesting that temperature may play a role in its stability

特性

IUPAC Name |

(3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFYXYMHVMDNPY-GASJEMHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-6-deoxy-d-glucopyranose | |

CAS RN |

447-25-6 | |

| Record name | Glucose, 6-deoxy-6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

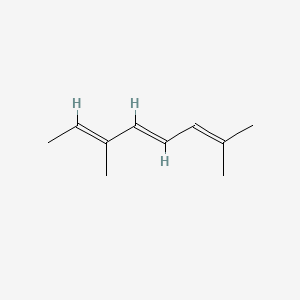

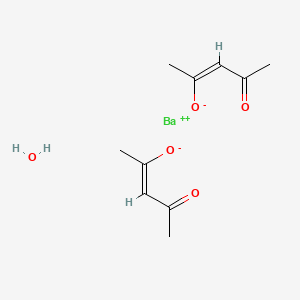

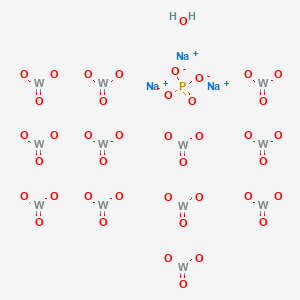

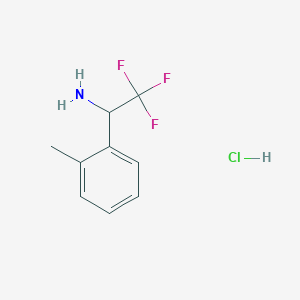

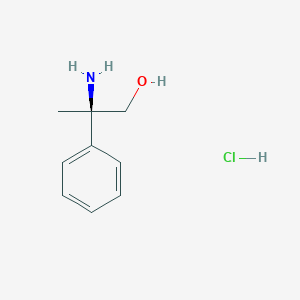

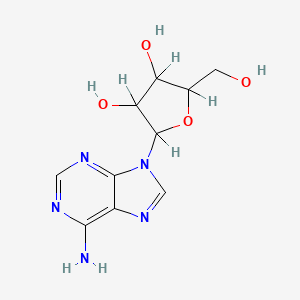

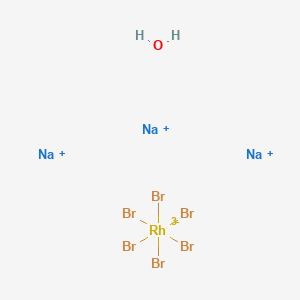

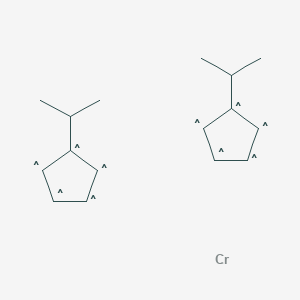

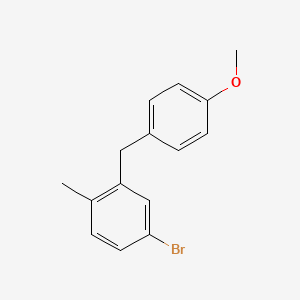

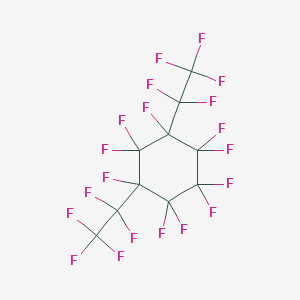

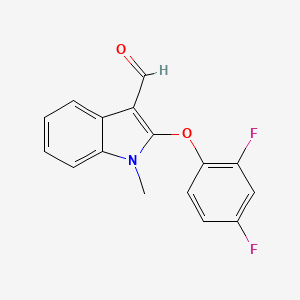

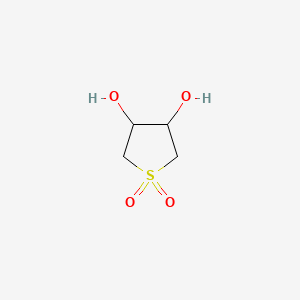

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。